4-Ethoxy-3-nitrobenzoic acid
Overview
Description
4-Ethoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-nitrobenzoic acid consists of a benzene ring substituted with an ethoxy group at the 4th position and a nitro group at the 3rd position . The InChI string isInChI=1S/C9H9NO5/c1-2-15-8-4-3-6 (9 (11)12)5-7 (8)10 (13)14/h3-5H,2H2,1H3, (H,11,12)
. The SMILES string is CCOC1=C (C=C (C=C1)C (=O)O) [N+] (=O) [O-]
. Physical And Chemical Properties Analysis
4-Ethoxy-3-nitrobenzoic acid has a molecular weight of 211.17 g/mol . It has a computed XLogP3 value of 1.9, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 211.04807239 g/mol . The topological polar surface area is 92.4 Ų . It has a heavy atom count of 15 .Scientific Research Applications
Synthesis and Chemical Properties
4-Ethoxy-3-nitrobenzoic acid is involved in the synthesis of various chemical compounds. For example, Yin Dulin (2007) described the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester (Yin Dulin, 2007). Similarly, Li De-jiang (2005) discussed the synthesis and structure characterization of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1, 3, 4-oxadiazolines, using ethyl 4-nitrobenzoate (Li De-jiang, 2005).
Plant Physiology Research
J. Dimmock (1967) investigated derivatives of 4-hydroxy-3-nitrobenzoic acid and their ability to produce chlorosis in different plant species. This research highlights the influence of such compounds on plant pigmentation and iron content (J. Dimmock, 1967).
Photophysical Properties
S. H. Habenicht et al. (2015) studied 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores to evaluate molecular structure-property relationships. They found that nitro groups used as acceptors did not quench fluorescence, highlighting the unique photophysical properties of such compounds (S. H. Habenicht et al., 2015).
Catalysis and Chemical Reactions
Liang Hong-ze (2013) explored the esterification of 4-Nitrobenzoic acid catalyzed by acidic ionic liquid, demonstrating its role in catalysis and organic synthesis (Liang Hong-ze, 2013). Additionally, Celeste Fernández et al. (2004) examined the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, indicating its use in selective aromatic reductions (Celeste Fernández et al., 2004).
Physicochemical Studies
Erin Hart et al. (2015) conducted research on solubility and partition coefficients in 2-methoxyethanol, providing insights into the physicochemical properties of nitrobenzoic acids (Erin Hart et al., 2015).
Medicinal Chemistry and Biochemistry
In the field of medicinal chemistry, Maria Betânia de Freitas et al. (2014) studied the stability of 4-bromomethyl-3-nitrobenzoic acid, highlighting its potential as an antitumoral agent and the importance of understanding its stability (Maria Betânia de Freitas et al., 2014). T. Tsuda et al. (2000) showed how anthocyanins can protect tyrosine from nitration, with 4-hydroxy-3-nitrobenzoic acid being a reaction product, elucidating the mechanisms of peroxynitrite scavenging (T. Tsuda et al., 2000).
Safety And Hazards
4-Ethoxy-3-nitrobenzoic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . The compound should be handled with appropriate personal protective equipment to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .
properties
IUPAC Name |
4-ethoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHXYRWGRKIXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350445 | |
Record name | 4-ethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitrobenzoic acid | |
CAS RN |
59719-77-6 | |
Record name | 4-ethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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